Lapemelanotide Zapixetan MC1R Binding Affinity: Data Absent vs. Dersimelagon and Afamelanotide
No peer-reviewed, publicly available data exists that quantifies the binding affinity (Ki, Kd, or IC50) of Lapemelanotide zapixetan for the human MC1R. This represents a critical evidence gap for scientific selection . For comparison, the small molecule MC1R agonist Dersimelagon (MT-7117) exhibits an EC50 of 8.16 nM on human MC1R, while the peptide agonist afamelanotide (NDP-αMSH) has a reported Ki of approximately 0.25-0.4 nM [1][2]. A DOTA-conjugated α-MSH analog, DOTA-NDP-MSH, demonstrates an IC50 of 0.25 nM [3]. Without quantitative binding data for Lapemelanotide zapixetan, its relative potency and potential for target engagement cannot be assessed against these established benchmarks.
| Evidence Dimension | MC1R Binding Affinity |
|---|---|
| Target Compound Data | Data not available in peer-reviewed literature or authoritative databases. |
| Comparator Or Baseline | Dersimelagon (EC50: 8.16 nM [human MC1R]); Afamelanotide (Ki: ~0.25-0.4 nM); DOTA-NDP-MSH (IC50: 0.25 nM) |
| Quantified Difference | Cannot be calculated. |
| Conditions | Various: Dersimelagon (cAMP assay, HEK293 cells); Afamelanotide (Competitive binding); DOTA-NDP-MSH (Competitive binding on B16F1 melanoma cells). |
Why This Matters
Binding affinity is a primary determinant of targeting efficiency; its absence prevents any objective assessment of Lapemelanotide zapixetan's potential for effective tumor delivery compared to other MC1R-targeted constructs.
- [1] BindingDB. CHEMBL4094606 / BDBM50263840 (Afamelanotide). View Source
- [2] Cai, M. et al. (2021). Cryo-EM structure of afamelanotide-bound melanocortin-1 receptor. Nature. View Source
- [3] Froidevaux, S. et al. (2005). A novel DOTA-alpha-melanocyte-stimulating hormone analog for metastatic melanoma diagnosis. J Nucl Med. View Source
